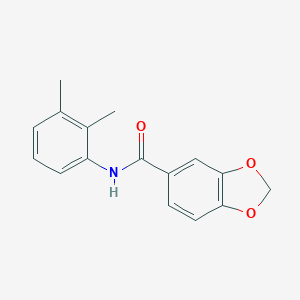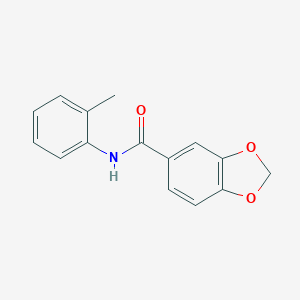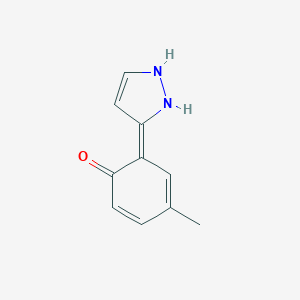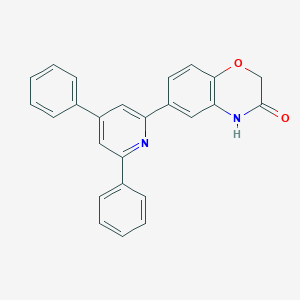
3-bromo-N-(4-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide is not well understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Specifically, it is thought to inhibit the synthesis of folic acid, an essential nutrient for these organisms.
Biochemical and Physiological Effects:
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been found to have low toxicity and is generally well tolerated in laboratory animals. However, it may cause irritation to the skin, eyes, and respiratory tract if not handled properly. It has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research involving 3-bromo-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is its potential as an antibacterial and antifungal agent, as there is a growing need for new antibiotics due to the increasing prevalence of antibiotic-resistant bacteria. Another area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to better understand its mechanism of action and potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 3-bromo-N-(4-methylbenzyl)benzenesulfonamide can be achieved by reacting 4-methylbenzylamine with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Scientific Research Applications
3-bromo-N-(4-methylbenzyl)benzenesulfonamide has been used in various scientific research studies due to its potential applications. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been used as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions.
properties
Product Name |
3-bromo-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H14BrNO2S |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
3-bromo-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-5-7-12(8-6-11)10-16-19(17,18)14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3 |
InChI Key |
VYHBUFRXXIMKFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)



![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)




![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
